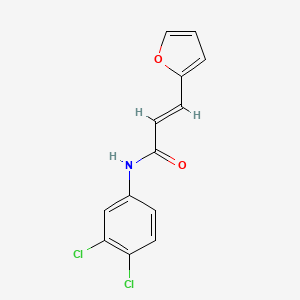

(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide

CAS No.: 15341-92-1

Cat. No.: VC5187440

Molecular Formula: C13H9Cl2NO2

Molecular Weight: 282.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15341-92-1 |

|---|---|

| Molecular Formula | C13H9Cl2NO2 |

| Molecular Weight | 282.12 |

| IUPAC Name | (E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C13H9Cl2NO2/c14-11-5-3-9(8-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |

| Standard InChI Key | AHCIFPMXTAEUMX-GQCTYLIASA-N |

| SMILES | C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a 3,4-dichlorophenyl group linked via an amide bond to a furan-substituted propenamide backbone. The (2E) configuration indicates the trans orientation of the α,β-unsaturated system, which influences its electronic properties and reactivity. Key structural identifiers include:

| Property | Value | Source Reference |

|---|---|---|

| CAS Number | 15341-92-1 | |

| Molecular Formula | C₁₃H₉Cl₂NO₂ | |

| Molecular Weight | 282.12 g/mol | |

| IUPAC Name | (E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide | |

| SMILES | C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |

The dichlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability in biological systems, while the furan ring contributes π-electron density, enabling interactions with aromatic residues in proteins .

Synthesis and Optimization Strategies

Retrosynthetic Approaches

Synthetic routes to this compound typically employ amide coupling between 3,4-dichloroaniline and a furan-containing α,β-unsaturated carboxylic acid derivative. A widely cited method involves:

-

Preparation of (2E)-3-(furan-2-yl)acryloyl chloride via reaction of furan-2-acrylic acid with thionyl chloride.

-

Coupling with 3,4-dichloroaniline in anhydrous dichloromethane under nitrogen atmosphere, catalyzed by triethylamine .

Yield optimization studies suggest that microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining >85% purity. Alternative strategies explored in patent literature include:

-

Ultrasound-promoted condensation for improved stereoselectivity

-

Solid-phase synthesis using Wang resin for high-throughput production .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.21 (s, 1H, NH)

-

δ 7.65–7.58 (m, 2H, Ar-H)

-

δ 7.45 (d, J = 15.6 Hz, 1H, CH=CH)

-

δ 6.85–6.78 (m, 3H, furan-H and CH=CH)

-

δ 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan-H)

¹³C NMR (101 MHz, CDCl₃):

-

δ 164.2 (C=O)

-

δ 142.1 (C-Cl)

-

δ 131.5–125.3 (aromatic carbons)

-

δ 119.8 (CH=CH)

Infrared Spectroscopy

FT-IR analysis confirms key functional groups:

-

3280 cm⁻¹ (N-H stretch)

-

1665 cm⁻¹ (C=O amide I band)

-

1590 cm⁻¹ (C=C alkene stretch)

-

750 cm⁻¹ (C-Cl bend)

Physicochemical Properties

Solubility and Stability

Experimental data indicate:

-

Aqueous solubility: <0.1 mg/mL at 25°C (logP = 3.2)

-

Thermal stability: Decomposition onset at 218°C (DSC)

Reactivity Profile

The α,β-unsaturated amide undergoes:

-

Michael additions with nucleophiles (e.g., thiols, amines)

-

Diels-Alder reactions with electron-rich dienes

-

Hydrolysis under strongly acidic/basic conditions to yield 3,4-dichloroaniline and furylacrylic acid

Biological Activity and Applications

Mechanistic studies suggest inhibition of bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis .

Material Science Applications

The compound’s conjugated system enables:

-

Organic semiconductor development (HOMO = -5.4 eV, LUMO = -2.9 eV)

-

Coordination polymers with transition metals (e.g., Cu²⁺, Fe³⁺) exhibiting photocatalytic activity

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Substituting the dichlorophenyl group from 3,4- to 2,4-positions (as in CAS 413613-35-1) alters biological activity:

| Property | 3,4-Dichloro Isomer | 2,4-Dichloro Isomer |

|---|---|---|

| LogP | 3.2 | 3.5 |

| S. aureus MIC | 12.5 μg/mL | 25.0 μg/mL |

| Thermal Decomposition | 218°C | 205°C |

The 3,4-substitution pattern appears optimal for antimicrobial potency, likely due to improved target binding geometry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume